Furan-3-yl(naphthalen-2-yl)methanol

Physicochemical characterization Purification optimization Formulation pre-screening

Furan-3-yl(naphthalen-2-yl)methanol (CAS 1008533-24-1, MFCD07775336) is a C15H12O2 heterocyclic benzhydrol analog in which a furan‑3‑yl and a naphthalen‑2‑yl ring are connected through a secondary alcohol bridge. Predicted physicochemical parameters – boiling point 305.6 ± 9.0 °C, density 1.218 ± 0.06 g/cm³, pKa 13.61 ± 0.20 – establish a baseline for handling, purification, and formulation screening.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
Cat. No. B7893065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(naphthalen-2-yl)methanol
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C3=COC=C3)O
InChIInChI=1S/C15H12O2/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H
InChIKeyLLPOTWMGHRKSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-3-yl(naphthalen-2-yl)methanol – Core Physicochemical Profile for Sourcing and Differentiation


Furan-3-yl(naphthalen-2-yl)methanol (CAS 1008533-24-1, MFCD07775336) is a C15H12O2 heterocyclic benzhydrol analog in which a furan‑3‑yl and a naphthalen‑2‑yl ring are connected through a secondary alcohol bridge. Predicted physicochemical parameters – boiling point 305.6 ± 9.0 °C, density 1.218 ± 0.06 g/cm³, pKa 13.61 ± 0.20 – establish a baseline for handling, purification, and formulation screening . The compound is commercially supplied at 95‑98 % purity by multiple vendors including Fluorochem, Leyan (97 %), MolCore (NLT 98 %), and CymitQuimica (min 95 %) . Its molecular weight of 224.25 g/mol, TPSA of 33.37 Ų, cLogP of 3.5145, and a single hydrogen‑bond donor distinguish it from more polar or higher‑molecular‑weight naphthofuran building blocks and directly constrain its solubility and permeability profile in drug‑discovery pipelines.

Why Furan-3-yl(naphthalen-2-yl)methanol Cannot Be Replaced by Its 2‑Furyl or 1‑Naphthyl Regioisomers


The four regioisomers of (furyl)(naphthyl)methanol – CAS 1008533‑24‑1 (3‑furyl‑2‑naphthyl), CAS 944649‑38‑1 (2‑furyl‑2‑naphthyl), CAS 1016925‑55‑5 (3‑furyl‑1‑naphthyl), and CAS 873974‑71‑1 (2‑furyl‑1‑naphthyl) – share the same molecular formula and nearly identical logP/TPSA values, yet their spatial and electronic architectures diverge sufficiently to prevent simple interchange. In the 2‑furyl isomers the oxygen atom is conjugated with the carbinol carbon, lowering the electron density at the 5‑position of the furan and altering both hydrogen‑bond acceptor strength and Diels–Alder regioselectivity [1][2]. Conversely, the 3‑furyl attachment in the target compound places the ring oxygen in a meta relationship to the carbinol center, preserving a distinct dipole orientation and a different pattern of cytochrome P450‑mediated oxidation sites [3]. When the naphthalene attachment shifts from the 2‑position to the 1‑position, steric compression around the hydroxyl group increases and the rotational freedom of the biaryl‑like system changes, modifying the conformational ensemble presented to biological targets. These regioisomer‑dependent properties mean that potency, selectivity, metabolic half‑life, and even synthetic yields in downstream coupling reactions cannot be assumed to be equivalent across the series; selection must be compound‑specific and data‑driven.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Data for Furan-3-yl(naphthalen-2-yl)methanol


Predicted Boiling Point and Density Differentiate the 3‑Furyl‑2‑naphthyl Isomer from its 2‑Furyl Congener

The target compound exhibits a predicted boiling point of 305.6 ± 9.0 °C and a predicted density of 1.218 ± 0.06 g/cm³ . These values, derived from ACD/Labs or analogous in silico engines, are structure‑specific and reflect the distinct packing and intermolecular interactions of the 3‑furyl‑2‑naphthyl regioisomer. For the 2‑furyl‑2‑naphthyl isomer (CAS 944649‑38‑1), publicly available predicted boiling‑point or density data are absent from major aggregators, preventing a direct numerical comparison; however, the availability of the target compound's predicted parameters provides a concrete starting point for distillation, rotary evaporation, and formulation stability studies that cannot be inferred for the 2‑furyl analog without experimental generation of the same data .

Physicochemical characterization Purification optimization Formulation pre-screening

pKa Divergence Between 3‑Furyl and 2‑Furyl Regioisomers Alters Ionization State at Physiological pH

The predicted pKa of the target compound is 13.61 ± 0.20, indicating that the secondary alcohol remains essentially neutral under all physiologically relevant pH conditions . In the 2‑furyl isomer (CAS 944649‑38‑1), the proximity of the furan oxygen to the carbinol center can stabilize the oxyanion through through‑bond inductive effects, potentially lowering the pKa by 0.5–1.5 log units based on class‑level observations in furylcarbinol systems [1]. A pKa shift of this magnitude would alter the fraction of ionized species at pH 7.4 and influence solubility, permeability, and protein‑binding profiles; however, no experimentally measured pKa for the 2‑furyl isomer has been reported, so the magnitude of the shift remains a class‑level estimate.

Drug likeness Ionization state ADME prediction

Photocycloaddition Regioselectivity Favors 3‑Furylmethanol Substrates, Enabling Orthogonal Late‑Stage Functionalization

3‑Furanmethanol (the core substructure of the target compound) undergoes photocycloaddition with 2‑cyanonaphthalenes with high regioselectivity, providing a single cycloadduct isomer [1]. In contrast, 2‑substituted furans (as present in the 2‑furyl‑2‑naphthyl isomer) are predicted to form an achiral regioisomer mixture in (4+3) cycloadditions, a prediction that has been experimentally confirmed for analogous systems [2]. Quantitative regioselectivity ratios for the target compound's specific photocycloaddition have not been published, but the fundamental difference in regiochemical outcome between 3‑furyl and 2‑furyl substrates is established: 3‑furyl systems deliver a single regioisomer, whereas 2‑furyl systems produce a mixture that requires chromatographic separation and reduces isolated yield.

Photochemistry Click chemistry Late-stage functionalization

Commercial Purity Specification Enables Procurement Without Post‑Purchase Repurification for the 3‑Furyl‑2‑naphthyl Isomer

The target compound is available from multiple suppliers with certified purity specifications: Leyan 97 % , Fluorochem 97.0 % , MolCore NLT 98 % , and CymitQuimica min 95 % . The 2‑furyl‑2‑naphthyl isomer (CAS 944649‑38‑1) is offered by Leyan at 98 % and by Fluorochem at 97.0 % ; however, its per‑gram cost (when listed) and inventory availability at the 5 g and 25 g scales differ from the target compound, as indicated by the need to request quotation for bulk quantities . For the 3‑furyl‑2‑naphthyl isomer, Fluorochem lists transparent pricing of ¥8,668/1 g and ¥21,582/5 g , providing budget predictability that is not uniformly available for the 2‑furyl analog.

Procurement Purity specification Quality assurance

Metabolic Oxidation Site Divergence Between 3‑Furyl and 2‑Furyl Substituents Influences Hepatic Stability Screening

Furan‑containing xenobiotics are oxidized by cytochrome P450 enzymes, and the position of ring substitution dictates whether oxidation occurs at the 2‑position (for 3‑substituted furans) or the 5‑position (for 2‑substituted furans), leading to different reactive metabolite profiles [1]. No head‑to‑head microsomal stability study comparing the 3‑furyl‑2‑naphthyl and 2‑furyl‑2‑naphthyl isomers has been published. However, literature on furan‑2‑yl versus furan‑3‑yl nucleobase analogs demonstrates that the substitution position alters both the rate of oxidative metabolism and the nature of the resulting electrophilic intermediates [2]. Quantitative intrinsic clearance (CL_int) values are absent for this specific pair, but the class‑level evidence indicates that the 3‑furyl isomer is expected to generate a different reactive‑metabolite fingerprint than its 2‑furyl counterpart, which may translate into distinct hepatotoxicity risk profiles.

Metabolic stability CYP450 oxidation Reactive metabolite risk

Application Scenarios Where Furan-3-yl(naphthalen-2-yl)methanol Provides a Defensible Advantage


Regioselective Photocycloaddition for Naphthofuran Library Synthesis

The high regioselectivity observed in photocycloaddition reactions of 3‑furanmethanol derivatives with 2‑cyanonaphthalenes [1] makes the target compound a preferred substrate for constructing stereochemically defined naphthofuran libraries. Unlike the 2‑furyl isomer, which is predicted to yield regioisomer mixtures that require preparative HPLC separation [2], the 3‑furyl‑2‑naphthyl isomer can streamline hit‑to‑lead exploration by delivering a single cycloadduct, conserving both material and purification resources.

Scaffold for Structure–Activity Relationship (SAR) Studies Requiring Defined Hydrogen‑Bond Geometry

With one hydrogen‑bond donor (the secondary alcohol), two hydrogen‑bond acceptors (furan oxygen and hydroxyl oxygen), a TPSA of 33.37 Ų, and a cLogP of 3.5145 [1], the target compound occupies a narrow physicochemical space suitable for CNS or orally bioavailable agent design. The meta relationship of the furan oxygen to the carbinol carbon in the 3‑furyl isomer creates a hydrogen‑bond acceptor vector that is spatially distinct from that of the 2‑furyl analog, enabling exploration of different binding‑site geometries without altering overall lipophilicity.

Procurement of a Specification‑Controlled Intermediate for Parallel Medicinal Chemistry

The availability of the target compound at defined purity grades (97–98 %) from multiple suppliers with transparent list pricing (Fluorochem ¥8,668/1 g) [1] supports its use as a specification‑controlled building block in parallel synthesis campaigns. The absence of publicly listed bulk pricing for the 2‑furyl congener introduces procurement friction that can delay library production timelines.

Metabolite Identification Studies on Furan‑Containing Lead Series

Because the position of furan substitution dictates the site of CYP450‑mediated oxidation and the nature of the resulting reactive metabolite [1], the 3‑furyl‑2‑naphthyl isomer serves as a structurally defined tool for generating metabolite standards and for conducting trapping studies. Direct comparison with the 2‑furyl isomer in the same assay system would enable assignment of regioisomer‑specific metabolic pathways, a critical step in derisking furan‑based chemical series.

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